DDP-38003 dihydrochloride

Epigenetics Acute Myeloid Leukemia Cellular Differentiation

Selective, stereochemically defined LSD1 probe. DDP-38003 dihydrochloride (1S,2R) is superior to its (1R,2S) diastereomer in THP-1 differentiation and colony assays, ensuring reproducible target engagement. With moderate nanomolar potency (IC50 84 nM), it resolves graded dose-response curves—ideal for combination screening. Oral bioavailability and established in vivo survival benefit (62% in leukemia models) provide a validated benchmark for preclinical efficacy studies.

Molecular Formula C21H28Cl2N4O
Molecular Weight 423.4 g/mol
Cat. No. B560190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDP-38003 dihydrochloride
SynonymsN-[4-[(1R,2S)-2-aminocyclopropyl]cyclohexyl]-4-(4-methylpiperazin-1-yl)benzamide; dihydrochloride
Molecular FormulaC21H28Cl2N4O
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl
InChIInChI=1S/C21H26N4O.2ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);2*1H/t19-,20+;;/m0../s1
InChIKeyHFSFENIQYFFMGC-HUQPAIQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCrystalline solidPurity:≥98% by HPLC

DDP-38003 dihydrochloride LSD1 Inhibitor: Technical Specifications and Procurement Considerations


DDP-38003 dihydrochloride is a tranylcypromine (TCP)-derived, orally bioavailable inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1) with an enzymatic IC50 of 84 nM . As a dihydrochloride salt (CAS 1831167-98-6, MW 423.38), it is formulated for enhanced solubility and stability in aqueous buffers . The compound belongs to the irreversible LSD1 inhibitor class that covalently binds the FAD cofactor, a mechanism shared with clinical-stage candidates ORY-1001, GSK2879552, and bomedemstat [1].

DDP-38003 dihydrochloride: Why LSD1 Inhibitor Substitution Without Functional Validation Is Scientifically Unjustified


LSD1 inhibitors within the tranylcypromine-derived class exhibit substantial divergence in potency (IC50 values ranging from 0.25 nM for CC-90011 to >50 μM for tranylcypromine), selectivity profiles over MAO-A/MAO-B, and in vivo efficacy outcomes [1]. DDP-38003 dihydrochloride demonstrates a unique combination of moderate nanomolar potency (84 nM), demonstrated stereochemical superiority over its 1R,2S analogue in functional cellular assays, and validated oral in vivo efficacy with quantitative survival benefit in leukemia models . Substituting with another LSD1 inhibitor without confirming equivalent stereochemistry, functional activity in differentiation assays, and in vivo PK/PD parameters would introduce uncontrolled experimental variables and compromise reproducibility [2].

DDP-38003 dihydrochloride: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Stereochemical Differentiation: DDP-38003 (1S,2R) vs 1R,2S Analogue in THP-1 Functional Assays

DDP-38003 exhibits the (1S,2R) stereochemical configuration and demonstrates superior functional activity compared to its diastereomeric (1R,2S) analogue in THP-1 acute monocytic leukemia cells. While both stereoisomers inhibit KDM1A with comparable enzymatic potency, DDP-38003 shows enhanced efficacy in reducing colony-forming ability and inducing myeloid differentiation [1]. This stereochemistry-dependent cellular activity difference establishes that enzymatic IC50 alone is insufficient to predict functional outcomes .

Epigenetics Acute Myeloid Leukemia Cellular Differentiation

Oral Bioavailability: DDP-38003 vs LSD1 Inhibitor Class Benchmark

DDP-38003 is characterized as an orally bioavailable LSD1 inhibitor with a plasma half-life of 8 hours in mice, enabling sustained target engagement with intermittent oral dosing schedules [1]. This oral bioavailability profile positions DDP-38003 within a subset of LSD1 inhibitors suitable for in vivo studies without requiring intravenous or intraperitoneal administration. Among LSD1 inhibitors, oral bioavailability is not universal: while clinical candidates ORY-1001, GSK2879552, bomedemstat, and CC-90011 are orally active, many tool compounds in the class lack validated oral PK parameters, limiting their utility for chronic dosing studies [2].

Pharmacokinetics In Vivo Pharmacology Oral Dosing

In Vivo Survival Efficacy: Dose-Dependent Survival Benefit in Leukemia Models

DDP-38003 demonstrates dose-dependent survival benefit in mouse leukemia models following oral administration, with a 62% increase in survival at 22.50 mg/kg and a 35% increase at 11.25 mg/kg, administered orally three days per week for three weeks [1]. This in vivo efficacy was established in acute promyelocytic leukemia (APL), MLL-AF9-driven leukemia, and patient-derived xenograft (PDX) AML models, with evidence of KDM1A target inhibition correlating with survival outcomes [2]. The dose-response relationship provides a quantifiable benchmark for in vivo study design and cross-study comparability.

In Vivo Efficacy Leukemia Survival Studies

Mechanistic Differentiation: GSE1-Mediated Myeloid Differentiation Pathway

DDP-38003 induces myeloid differentiation in AML cells through a mechanism involving downregulation of the chromatin protein GSE1, a recently identified LSD1 interactor on chromatin [1]. In NB4 AML cells, LSD1 inhibition by DDP-38003 leads to reduced GSE1 promoter binding and transcriptional activation of immune response and cytokine-signaling pathways that drive differentiation [2]. This GSE1-targeting mechanism distinguishes DDP-38003 and the structurally related inhibitor MC2580 from other LSD1 inhibitors whose differentiation effects may proceed through alternative pathways or require different cellular contexts. Functional depletion of GSE1 alone produces a strong decrease in cell viability in vitro and tumor growth in vivo, confirming GSE1 as a therapeutically relevant node [3].

Mechanism of Action GSE1 Transcriptional Regulation

Potency Positioning: DDP-38003 (84 nM) Within the LSD1 Inhibitor IC50 Landscape

DDP-38003 inhibits recombinant KDM1A/LSD1 with an IC50 of 84 nM, placing it in the moderate nanomolar potency range among LSD1 inhibitors . For context: the parent compound tranylcypromine exhibits weak LSD1 inhibition (IC50 ~20-58 μM); clinical candidates span a broad range including ORY-1001 (IC50 <20 nM), GSK-LSD1 (IC50 13-16 nM), seclidemstat (IC50 13-127 nM depending on assay conditions), RN-1 (IC50 70 nM), and the ultra-potent reversible inhibitor CC-90011 (IC50 0.25-0.3 nM) [1]. The 84 nM potency of DDP-38003 is comparable to RN-1 (70 nM) and exceeds that of GSK2879552 in certain assay formats (Kiapp = 1.7 μM). This moderate potency may offer advantages in titration studies where steep dose-response curves of ultra-potent inhibitors complicate analysis .

Enzymatic Potency IC50 Biochemical Assay

DDP-38003 dihydrochloride: Validated Research Application Scenarios Based on Quantitative Evidence


Acute Myeloid Leukemia (AML) Differentiation Studies Requiring GSE1 Pathway Investigation

DDP-38003 dihydrochloride is validated for studies examining LSD1-mediated myeloid differentiation via GSE1 downregulation. The compound has been characterized in NB4 AML cells where it reduces GSE1 promoter binding and activates differentiation-associated transcriptional programs [1]. This application leverages DDP-38003's specific mechanism established in peer-reviewed literature, enabling investigation of the LSD1-GSE1 axis in AML biology and potential combination strategies with other epigenetic modulators [2].

In Vivo Leukemia Models Requiring Orally Bioavailable LSD1 Inhibition with Validated Survival Endpoints

DDP-38003 dihydrochloride is suitable for in vivo leukemia studies requiring oral dosing with established efficacy benchmarks. The compound has demonstrated dose-dependent survival benefit (35% at 11.25 mg/kg, 62% at 22.50 mg/kg) in APL, MLL-AF9-driven leukemia, and PDX AML mouse models [1]. The 8-hour plasma half-life supports intermittent oral dosing schedules (e.g., three times weekly) with sustained target engagement [2]. These validated parameters enable reproducible in vivo study design with quantifiable efficacy expectations [3].

Stereochemistry-Dependent LSD1 Pharmacology and Structure-Activity Relationship Studies

DDP-38003 dihydrochloride (1S,2R configuration) serves as a defined stereochemical probe for studying stereochemistry-dependent LSD1 pharmacology. The documented functional superiority of DDP-38003 over its (1R,2S) diastereomer in THP-1 cell differentiation and colony formation assays provides a reference point for SAR investigations of tranylcypromine-derived LSD1 inhibitors [1]. This stereochemical distinction is critical for studies examining how cyclopropylamine ring geometry influences cellular activity beyond enzymatic inhibition [2].

Moderate-Potency LSD1 Inhibition for Dose-Response Titration and Combination Screening

DDP-38003 dihydrochloride (IC50 = 84 nM) provides moderate nanomolar LSD1 inhibition suitable for dose-response titration studies where ultra-potent inhibitors (e.g., CC-90011 at 0.25 nM) may produce steep, difficult-to-resolve dose-response curves [1]. The compound's potency, intermediate between weak inhibitors like tranylcypromine (~20-58 μM) and ultra-potent clinical candidates, enables detection of graded biological responses across a workable concentration range. This characteristic is advantageous for combination screening where additive or synergistic effects with partner compounds require well-resolved single-agent dose-response relationships [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDP-38003 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.